

Application Note: Protocol for Labeling Amine-Modified Oligonucleotides with Cy7

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Compound of Interest

Compound Name: Cy7 NHS ester

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Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Cyanine7 (Cy7) N-hydroxysuccinimide (NHS) ester. The procedure relies on the reaction between a primary aliphatic amine on the oligonucleotide and the NHS ester of the Cy7 dye.^{[1][2]} This reaction forms a stable amide bond, resulting in a fluorescently labeled oligonucleotide suitable for a wide range of applications, including in vivo imaging, fluorescence resonance energy transfer (FRET) studies, and hybridization assays.^[3] The reaction is pH-dependent, with optimal labeling occurring in slightly basic conditions (pH 8.3-9.0).^{[2][4][5]}

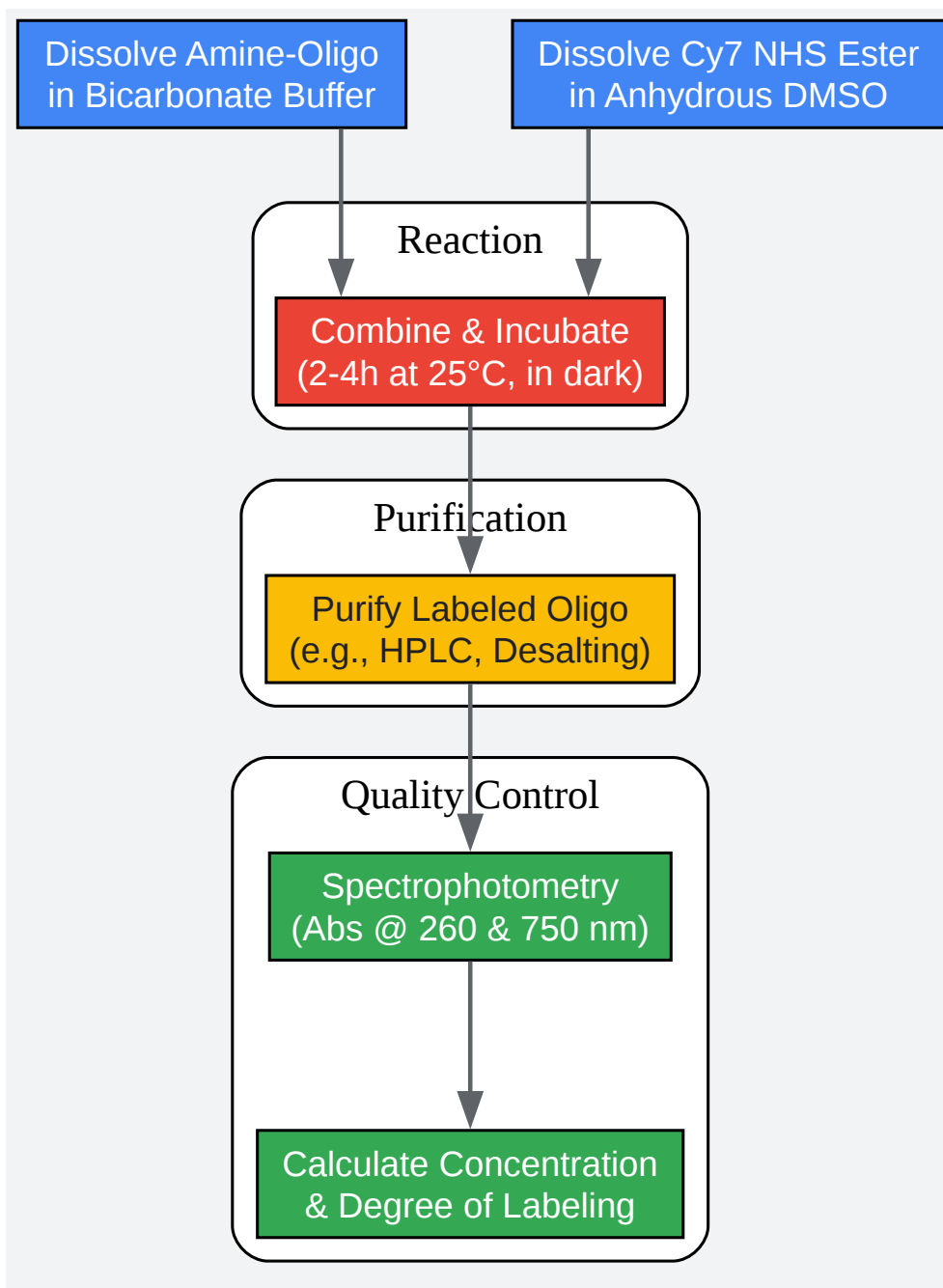
Materials and Reagents

- Amine-modified oligonucleotide
- **Cy7 NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)^{[6][7]}
- 0.1 M Sodium bicarbonate buffer (pH 8.5) or 0.1 M Sodium carbonate/bicarbonate buffer (pH 9.0)^{[4][5]}
- Nuclease-free water

- Purification system (e.g., HPLC, desalting columns)[4][8]
- UV-Vis Spectrophotometer

Experimental Workflow Diagram

The overall workflow for labeling, purification, and analysis of Cy7-oligonucleotides is depicted below.



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Caption: Workflow for Cy7-Oligonucleotide Conjugation.

Quantitative Data Summary

Successful labeling depends on several key parameters. The following table summarizes the recommended quantitative data for the conjugation reaction.

Parameter	Recommended Value	Notes
Oligonucleotide Concentration	0.3 - 0.8 mM	Higher concentrations can improve reaction efficiency.[7][9]
Reaction Buffer	0.1 M Sodium Bicarbonate	pH should be maintained between 8.3 and 9.0 for optimal reaction.[4][5] Amine-containing buffers like Tris must be avoided.[6]
Cy7 NHS Ester Stock	10-14 mM in anhydrous DMSO	Prepare fresh before each use to avoid hydrolysis.[7][10]
Molar Excess of Dye:Oligo	5-10 equivalents	A molar excess is required as the NHS ester competes with hydrolysis in the aqueous buffer.[1]
Incubation Time	2 - 4 hours (or overnight)	Reaction is often complete within 2 hours, but longer times can ensure higher yield.[4][6][7]
Incubation Temperature	25°C (Room Temperature)	[6][11]
Storage of Labeled Oligo	-20°C in TE buffer, protected from light	Fluorescent dyes are light-sensitive.[8][12]

Detailed Experimental Protocol

1. Preparation of Reagents

- **Amine-Modified Oligonucleotide:**
 - Ensure the starting oligonucleotide is of high purity and free from any amine-containing buffers (e.g., Tris). If necessary, perform a desalting step.[\[4\]](#)[\[6\]](#)
 - Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.3-0.8 mM.[\[7\]](#) For example, dissolve 0.2 μ moles of oligo in 500 μ L of buffer.[\[1\]](#)
- **Cy7 NHS Ester Solution:**
 - Allow the vial of **Cy7 NHS ester** to equilibrate to room temperature before opening to prevent moisture condensation.
 - Prepare a stock solution of the **Cy7 NHS ester** at 10-14 mM in anhydrous DMSO.[\[7\]](#)[\[10\]](#) This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[\[1\]](#)[\[13\]](#)

2. Labeling Reaction

- Add the calculated volume of the **Cy7 NHS ester** solution to the oligonucleotide solution. A 5 to 10-fold molar excess of the dye is recommended.[\[1\]](#)
- Vortex the mixture gently to ensure thorough mixing.
- Incubate the reaction for 2-4 hours at room temperature (25°C).[\[6\]](#)[\[7\]](#) Protect the reaction from light by wrapping the tube in aluminum foil.[\[7\]](#) For convenience, the reaction can also be left overnight.[\[4\]](#)

3. Purification of the Labeled Oligonucleotide

It is critical to remove the unreacted, free Cy7 dye from the labeled oligonucleotide to ensure a high signal-to-noise ratio in downstream applications.[\[14\]](#)

- **Recommended Method: HPLC Purification**

- High-performance liquid chromatography (HPLC) is a highly effective method for separating the labeled oligonucleotide from free dye and any unlabeled oligos.[8][15]
- Use a reversed-phase (C18) column.[6]
- Elute the sample using a gradient of acetonitrile in an appropriate buffer (e.g., triethylammonium acetate).[6] The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
- Alternative Methods:
 - Desalting Columns/Cartridges: Gel filtration or reverse-phase cartridges can effectively remove excess dye and salts.[4]
 - Ethanol Precipitation: This method can be used to reduce the amount of free dye but may be less efficient than chromatographic methods.[6]

4. Quality Control and Characterization

After purification, the concentration and degree of labeling (DOL) of the Cy7-oligonucleotide conjugate must be determined.

- Spectrophotometric Analysis:
 - Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) for the oligonucleotide and ~750 nm (A_{max}) for Cy7.[10]
 - Use a UV-transparent cuvette.
- Calculations:
 - The concentration of the oligonucleotide can be calculated using its specific extinction coefficient at 260 nm.
 - The Degree of Labeling (DOL), which is the average number of dye molecules per oligonucleotide, can be calculated using the following formula:[10][16]
$$\text{DOL} = (A_{\text{max}} * \epsilon_{\text{oligo}}) / ((A_{260} - (A_{\text{max}} * \text{CF})) * \epsilon_{\text{dye}})$$

- Amax: Absorbance at ~750 nm.
- A260: Absorbance at 260 nm.
- ϵ_{oligo} : Molar extinction coefficient of the oligonucleotide at 260 nm.
- ϵ_{dye} : Molar extinction coefficient of Cy7 at ~750 nm (typically $\sim 250,000 \text{ M}^{-1}\text{cm}^{-1}$).
- CF: Correction factor (A_{260} of free dye / Amax of free dye). This accounts for the dye's absorbance at 260 nm.
- An optimal DOL ensures a bright fluorescent signal without compromising the biological activity of the oligonucleotide.^[10] For many applications, a DOL between 1 and 3 is desirable. High levels of labeling can sometimes lead to fluorescence quenching.^{[17][18][19]}

5. Storage

Store the purified, lyophilized Cy7-labeled oligonucleotide at -20°C in the dark. If resuspended, use a slightly basic TE buffer (pH 8.0) and store in aliquots at -20°C to minimize freeze-thaw cycles.^{[8][12]}

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